N-甲基甲亚胺

描述

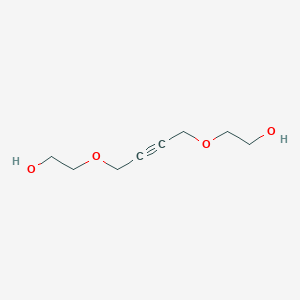

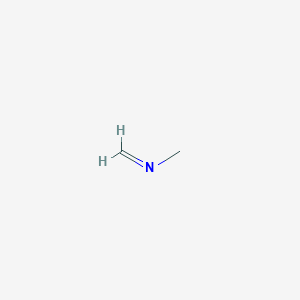

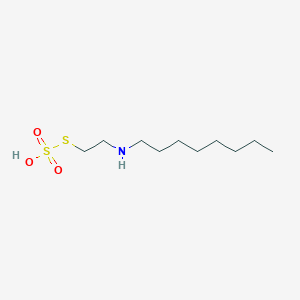

N-Methyl methanimine is a reactive molecular substance containing a methyl group attached to an imine . It can be written as CH3N=CH2 . On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane . It is formed naturally in the Earth’s atmosphere, by oxidation of dimethylamine and trimethylamine .

Synthesis Analysis

N-Methyl methanimine can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition . It can also be prepared from the trimer: 1,3,5-trimethyl-1,3,5-triazinane by heating to 450 °C .Molecular Structure Analysis

The N-Methyl methanimine molecule has a molecular formula of C2H5N . Its average mass is 43.068 Da and its monoisotopic mass is 43.042198 Da .Chemical Reactions Analysis

When heated to 535°, N-methyl methanimine decomposes to hydrogen cyanide (HCN) and methane (CH4) . Between 400 and 550°C, the cyclic amine, aziridine decomposes to a mixture of N-methyl methanimine and ethylideneimine .Physical And Chemical Properties Analysis

N-Methyl methanimine has a molecular weight of 43.0678 . It has a CAS Registry Number of 1761-67-7 .科学研究应用

β-内酰胺的合成

N-亚甲基[双(三甲基甲硅烷基)甲基]胺是一种稳定的甲亚胺合成子,用于乙烯酮的[2 + 2]环加成中,一步合成4-未取代的β-内酰胺 (Palomo 等人,1997)。

吡咯烷的合成

当 N-(三烷基锡基)甲亚胺用甲基锂或正丁基锂处理时,会产生 2-氮杂烯丙基阴离子。这些阴离子与烯烃和炔烃发生环加成反应,形成吡咯烷或吡咯啉,证明了像中生膜这样的生物碱的合成 (Pearson 等人,1992)。

甲亚胺的太赫兹光谱

甲亚胺 (CH2NH) 及其同位素已使用太赫兹光谱进行研究。这项研究提供了准确的静止频率信息,支持在所有 ALMA 和 Herschel/HIFI 观测波段中的观测 (Motoki 等人,2014)。

冰中甲亚胺的形成

宇宙射线和光子对 10 K 甲基叠氮化物冰的影响导致甲亚胺、氰化氢和异氰化氢的形成。这项研究概述了这些过程中的动力学和反应途径 (Quinto-Hernandez 等人,2011)。

原子转移聚合

包含 N-甲基甲亚胺的双(亚胺)铜(I)配合物已被合成并用于甲基丙烯酸甲酯的原子转移聚合,显示出显着的催化活性 (Haddleton 等人,1998)。

在星际模型冰中的形成

研究甲基胺冰在暴露于宇宙射线时甲亚胺和乙二胺的形成表明它们在星际介质中的重要性以及在甲基胺和甲亚胺存在的星际源中乙二胺可能存在 (Zhu 等人,2019)。

热分解

草甘膦和氨基甲基膦酸在气相中的热分解导致 N-甲基甲亚胺的形成。这项研究提供了对优选分解通道的见解,并预测了这些物质在高温下的半衰期 (Narimani 和 da Silva,2019)。

荧光化学传感器

甲亚胺衍生物充当镧系元素阳离子和氟阴离子的双功能荧光化学传感器,表明它们在选择性传感技术中的应用 (Tolpygin 等人,2017)。

天体物理条件下的氨基乙腈形成

已经通过实验研究了在类星际条件下甲亚胺、氨和氰化氢的 Strecker 合成氨基乙腈,证明了在分子云和其他天体物理环境中形成有机物的潜在途径 (Danger 等人,2011)。

安全和危害

N-Methyl methanimine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is extremely flammable and may form explosive mixtures with air. It contains gas under pressure and may explode if heated. It may cause frostbite, displace oxygen and cause rapid suffocation. It is harmful if inhaled, causes serious eye damage, and causes skin irritation .

属性

IUPAC Name |

N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N/c1-3-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVSDPNXBIEFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170085 | |

| Record name | N-Methyl methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl methanimine | |

CAS RN |

1761-67-7, 78566-99-1 | |

| Record name | N-Methyl methanimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)